(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide, commonly known as PD168368, is a synthetic peptoid compound identified as a potent and selective antagonist of the Neuromedin B receptor (NMBR) [, , ]. It exhibits minimal activity on other bombesin receptor subtypes, such as the gastrin-releasing peptide receptor (GRPR), making it a valuable tool for studying the physiological roles of NMBR [, , ].
PD168368 exerts its biological effects by competitively binding to NMBR, preventing the endogenous ligand, Neuromedin B, from activating the receptor [, ]. This antagonistic action inhibits downstream signaling pathways associated with NMBR activation, such as increases in intracellular calcium concentration and inositol phosphate production [].
Limited information regarding the physical and chemical properties of PD168368 is available in the provided articles. One study notes its minimal solubility in water and the use of hydroxypropyl-beta-cyclodextrin as a solubilizing agent, which was found to enhance its binding affinity and antagonist potency compared to dimethyl sulfoxide [].
Itch Sensation: Studies in rodents have demonstrated that PD168368 effectively blocks NMB-induced scratching behavior, highlighting the involvement of NMBR in itch signaling pathways [, , , , ].
Hormone Secretion: Research suggests that PD168368 can suppress the expression of proopiomelanocortin (POMC) and subsequent ACTH secretion in both mouse models and human corticotroph adenoma cells, indicating a potential therapeutic role in Cushing's disease [, , ].
Cancer Progression: PD168368 has shown promising results in inhibiting the migration, invasion, and epithelial-mesenchymal transition (EMT) of breast cancer cells, suggesting a potential therapeutic target for preventing metastasis [].
Adipogenesis: Studies in mice and 3T3-L1 cells have revealed that NMBR disruption or antagonism by PD168368 impairs adipogenesis, suggesting a potential role in regulating adipocyte differentiation and potentially addressing obesity [].
Vascular Calcification: Research indicates that PD168368 can attenuate phosphate-induced vascular calcification in both in vitro and in vivo models, suggesting a potential therapeutic target for cardiovascular diseases [].
Iron Metabolism: Studies have revealed that NMBR variants are linked to iron overload disorders, and PD168368 was found to inhibit hepcidin induction by neuromedin B, suggesting a potential role in iron homeostasis [].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4